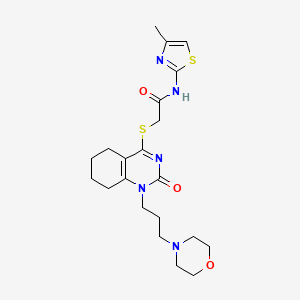

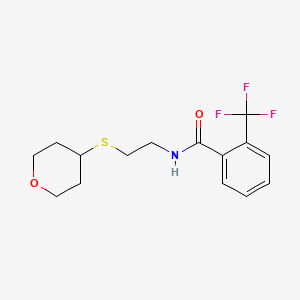

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and functioning of B-cells, which are a type of white blood cell that produce antibodies to fight infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Applications De Recherche Scientifique

Agricultural Chemistry: Fungicide Development

This compound has been identified as a potential fungicide under the name Fluopyram . It exhibits broad-spectrum activity against a variety of fungal pathogens affecting crops. Its mode of action involves inhibiting the respiratory chain in fungi, specifically at the succinate dehydrogenase complex. This inhibition prevents energy production in fungal cells, leading to their death.

Organic Synthesis: Building Block for Heterocyclic Compounds

The tetrahydro-2H-pyran-4-yl moiety in the compound serves as a versatile building block for synthesizing various heterocyclic compounds . These compounds have significant applications in medicinal chemistry, particularly in the development of drugs with anti-inflammatory and analgesic properties.

Pharmaceutical Research: Anti-Inflammatory Agents

Research indicates that derivatives of this compound can be synthesized to create potent anti-inflammatory agents . The trifluoromethyl group enhances the lipophilicity and hence the bioavailability of these molecules, making them effective in drug design.

Material Science: Organic Semiconductors

The electronic properties of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide make it a candidate for use in organic semiconductors . Its molecular structure allows for efficient charge transport, which is crucial in the performance of organic electronic devices.

Biochemistry: Enzyme Inhibition Studies

Due to its structural similarity to certain enzyme substrates, this compound is used in biochemistry for enzyme inhibition studies . It helps in understanding the mechanism of action of enzymes and in the development of enzyme inhibitors as therapeutic agents.

Chemical Education: Molecular Modeling

In chemical education, this compound is used for molecular modeling exercises to teach students about intermolecular forces and molecular geometry . It provides a complex example that helps students understand the three-dimensional nature of molecules.

Analytical Chemistry: Chromatography Standards

Lastly, this compound can be used as a standard in chromatography to help identify and quantify similar compounds in mixtures . Its unique retention time and spectral properties make it suitable for use in high-performance liquid chromatography (HPLC) analyses.

Propriétés

IUPAC Name |

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO2S/c16-15(17,18)13-4-2-1-3-12(13)14(20)19-7-10-22-11-5-8-21-9-6-11/h1-4,11H,5-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWFFWKDJIPGQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2976958.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2976961.png)

![5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2976967.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2976975.png)

![(3E)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2976977.png)